(5Z)-5-({3-[2-methyl-4-(2-methylpropoxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one
Description
The compound is a thiazolidin-4-one derivative featuring a (5Z)-configuration, characterized by a pyrazole ring substituted with a 2-methyl-4-(2-methylpropoxy)phenyl group at position 3 and a phenyl group at position 1. The thiazolidinone core is further functionalized with a propenyl (allyl) group at position 3 and a methylidene bridge linking the pyrazole moiety to the thiazolidinone ring. This structure is synthesized via condensation reactions involving substituted pyrazole aldehydes and thiazolidinone precursors, as inferred from analogous syntheses of related compounds (e.g., Knoevenagel condensation in aqueous basic conditions) .
Key structural features influencing its properties include:
- Z-configuration: Stabilizes planar geometry, enhancing π-conjugation and intermolecular interactions.
- Substituent effects: The 2-methylpropoxy group introduces steric bulk and lipophilicity, while the propenyl group may enhance reactivity due to its unsaturated nature.
Properties
Molecular Formula |
C27H27N3O2S2 |
|---|---|
Molecular Weight |
489.7 g/mol |
IUPAC Name |
(5Z)-5-[[3-[2-methyl-4-(2-methylpropoxy)phenyl]-1-phenylpyrazol-4-yl]methylidene]-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C27H27N3O2S2/c1-5-13-29-26(31)24(34-27(29)33)15-20-16-30(21-9-7-6-8-10-21)28-25(20)23-12-11-22(14-19(23)4)32-17-18(2)3/h5-12,14-16,18H,1,13,17H2,2-4H3/b24-15- |
InChI Key |
ADPPLMNWPKKAEV-IWIPYMOSSA-N |
Isomeric SMILES |
CC1=C(C=CC(=C1)OCC(C)C)C2=NN(C=C2/C=C\3/C(=O)N(C(=S)S3)CC=C)C4=CC=CC=C4 |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC(C)C)C2=NN(C=C2C=C3C(=O)N(C(=S)S3)CC=C)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Thiazolidinone Core Formation
The thiazolidinone scaffold is constructed via a cyclocondensation reaction between allylamine and thiocarboxylic acid derivatives. A representative protocol involves:
-
Step 1 : Reaction of allylamine with carbon disulfide in basic media to form a dithiocarbamate intermediate.
-
Step 2 : Cyclization with chloroacetyl chloride under refluxing toluene to yield 3-allyl-2-thioxo-1,3-thiazolidin-4-one.
Optimization Notes :
Thionation of the Lactam Carbonyl
To introduce the 2-thioxo moiety, Lawesson’s reagent is employed. The reaction proceeds via nucleophilic attack of the thiol group on the lactam carbonyl, followed by tautomerization:
Key Data :
| Parameter | Value |
|---|---|
| Yield | 78–85% |
| Reaction Time | 4–6 hours |
| Purity (HPLC) | >95% |
Synthesis of Intermediate B: 3-[2-Methyl-4-(2-Methylpropoxy)phenyl]-1-phenyl-1H-pyrazole-4-carbaldehyde
Pyrazole Ring Construction
The pyrazole core is synthesized via a Knorr-type cyclization :
-
Step 1 : Condensation of 2-methyl-4-(2-methylpropoxy)acetophenone with phenylhydrazine to form a hydrazone.
-
Step 2 : Cyclization using phosphoryl chloride (POCl₃) to yield 3-[2-methyl-4-(2-methylpropoxy)phenyl]-1-phenyl-1H-pyrazole.
Regioselectivity Control :
Formylation at C-4
The aldehyde group is introduced via Vilsmeier-Haack formylation :
Reaction Conditions :
| Parameter | Value |
|---|---|
| Temperature | 0–5°C |
| Yield | 70% |
| Selectivity | >90% for C-4 |
Final Condensation to Form the Methylidene Bridge
The Z-configured methylidene bridge is established via a Knoevenagel condensation between Intermediate A and Intermediate B:
Stereochemical Control :
-
Use of acetic acid as a solvent favors the Z-isomer due to intramolecular hydrogen bonding during the reaction.
-
Reaction progress is monitored via TLC (Rf = 0.45 in ethyl acetate/hexane, 1:1).
Optimized Parameters :
| Parameter | Value |
|---|---|
| Temperature | 80°C |
| Time | 8 hours |
| Yield | 68% |
| Z:E Ratio | 9:1 |
Characterization and Validation
Spectroscopic Data
Purity and Yield Optimization
-
HPLC : >98% purity (C18 column, acetonitrile/water = 70:30).
-
Recrystallization : Ethanol/water (4:1) affords needle-shaped crystals suitable for X-ray diffraction.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Time (h) | Z:E Selectivity |
|---|---|---|---|
| Conventional Knoevenagel | 58 | 12 | 7:3 |
| Microwave-Assisted | 68 | 3 | 9:1 |
| Solvent-Free | 62 | 6 | 8:2 |
Microwave irradiation significantly enhances reaction efficiency and stereoselectivity, making it the preferred method for scale-up.
Challenges and Mitigation Strategies
-
Thioxo Group Hydrolysis :
-
Pyrazole Regioselectivity :
-
Z/E Isomerization :
Scientific Research Applications
Chemistry: This compound is used as a building block in organic synthesis, enabling the creation of more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology: In biological research, this compound is investigated for its potential as a bioactive molecule. Studies focus on its interactions with biological targets, such as enzymes and receptors, to understand its effects on cellular processes.
Medicine: The compound is explored for its potential therapeutic applications. Research includes evaluating its efficacy as an anti-inflammatory, anticancer, or antimicrobial agent. Preclinical studies aim to determine its pharmacokinetics, toxicity, and therapeutic index.
Industry: In the industrial sector, this compound is utilized in the development of new materials, such as polymers and coatings. Its chemical properties make it suitable for applications in electronics, pharmaceuticals, and agrochemicals.
Mechanism of Action
The mechanism of action of (5Z)-5-({3-[2-methyl-4-(2-methylpropoxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity and subsequent modulation of cellular processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
The compound belongs to a broader class of 5-(substituted-benzylidene)thiazolidin-4-ones. Below is a comparative analysis with structurally related derivatives:
Crystallographic and Spectroscopic Insights
- Planarity : Derivatives like (5Z)-5-(2-hydroxybenzylidene)-3-phenyl-2-thioxo-1,3-thiazolidin-4-one exhibit planar heterocyclic rings (r.m.s. deviation <0.015 Å), with dihedral angles between rings influencing packing efficiency . The target compound’s 2-methylpropoxy group may introduce torsional strain, reducing planarity compared to smaller substituents.
- Hydrogen bonding : Thioxo groups participate in intermolecular C–H⋯S interactions, forming dimers or chains. Bulky substituents (e.g., 2-methylpropoxy) may disrupt these interactions, reducing crystallinity compared to hydroxy-substituted analogs .
Thermal and Solubility Properties
- Melting points for thiazolidinone derivatives range widely (168–255°C), influenced by substituent bulk and symmetry. For example, hydroxy-substituted compounds exhibit higher melting points due to H-bonding , while alkyl chains (e.g., hexyl) lower melting points .
- The propenyl group’s unsaturation may increase solubility in polar aprotic solvents compared to fully saturated alkyl chains (e.g., hexyl).
Research Findings and Implications
Biological Activity
The compound (5Z)-5-({3-[2-methyl-4-(2-methylpropoxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one is a thiazolidinone derivative that has garnered attention for its diverse biological activities. This article delves into the pharmacological properties, mechanisms of action, and potential therapeutic applications of this compound.
1. Chemical Structure and Properties
The compound features a complex structure that includes a thiazolidinone core, a pyrazole moiety, and various substituents that enhance its biological activity. The presence of the thiazolidinone ring is significant as it is known to exhibit various pharmacological effects.
2.1 Antimicrobial Activity
Research indicates that thiazolidinone derivatives often display potent antimicrobial properties. For instance, studies have shown that compounds in this class can inhibit the growth of both Gram-positive and Gram-negative bacteria. Specifically, derivatives similar to our compound have demonstrated significant antibacterial activity against pathogens such as Escherichia coli and Staphylococcus aureus .
| Compound | Activity Against E. coli (%) | Activity Against S. aureus (%) |
|---|---|---|
| 2a | 88.46 | 91.66 |
| 2b | 53.84 | 70.00 |
| 2c | 75.00 | 85.00 |
2.2 Anticancer Activity
The anticancer potential of thiazolidinones has been extensively studied, with compounds exhibiting cytotoxic effects against various cancer cell lines. In particular, derivatives have shown efficacy against colorectal cancer cells (HT29) and lung cancer cells (H460), with mechanisms involving apoptosis induction and cell cycle arrest .
2.3 Anti-inflammatory Effects
Thiazolidinones are also recognized for their anti-inflammatory properties. Some studies report that these compounds can significantly reduce pro-inflammatory cytokines such as TNF-α and IL-6, suggesting their potential in treating inflammatory diseases .
The biological activity of (5Z)-5-({3-[2-methyl-4-(2-methylpropoxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one can be attributed to several mechanisms:
3.1 Interaction with Enzymes
Thiazolidinones often act as enzyme inhibitors, targeting specific pathways involved in bacterial growth or cancer proliferation. For example, they may inhibit bacterial DNA gyrase or topoisomerase enzymes critical for DNA replication .
3.2 Induction of Apoptosis
In cancer cells, these compounds may trigger apoptotic pathways through the activation of caspases and modulation of Bcl-2 family proteins, leading to programmed cell death .
4. Case Studies
Several case studies highlight the effectiveness of thiazolidinone derivatives in clinical settings:
Case Study 1: Antibacterial Efficacy
A study evaluated the antibacterial activity of a series of thiazolidinones against multidrug-resistant strains of E. coli. The results indicated that specific modifications to the chemical structure significantly enhanced activity, with certain derivatives achieving inhibition rates comparable to standard antibiotics .
Case Study 2: Cancer Cell Line Testing
In vitro testing on various cancer cell lines revealed that thiazolidinone derivatives caused a marked decrease in cell viability at low micromolar concentrations, showcasing their potential as anticancer agents .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The allyl (prop-2-en-1-yl) group and alkyl chains in the structure are susceptible to nucleophilic substitution. For example:
-
Allylic substitution : The allyl group may undergo reactions with nucleophiles (e.g., amines, thiols) under basic or acidic conditions, forming derivatives with modified side chains.
-
Alkoxy group substitution : The 2-methylpropoxy group on the phenyl ring could participate in SN2 reactions with strong nucleophiles (e.g., iodide or azide), replacing the isobutoxy substituent .
Table 1: Nucleophilic Substitution Pathways
| Reaction Site | Reagents/Conditions | Product | Reference |
|---|---|---|---|
| Allyl group | Amines, K₂CO₃, DMF, 80°C | Amine-substituted derivatives | |
| 2-Methylpropoxy | NaI, Acetone, reflux | Iodo-substituted phenyl |
Oxidation Reactions
The thioxo (C=S) and allyl groups are oxidation-prone:
-
Thioxo to sulfonyl : Treatment with oxidizing agents like H₂O₂ or mCPBA converts the thioxo group to a sulfonyl group, enhancing electrophilicity .
-
Allylic oxidation : Catalytic OsO₄ or SeO₂ oxidizes the allyl group to an epoxide or α,β-unsaturated ketone .
Table 2: Oxidation Reactions
| Functional Group | Oxidizing Agent | Product | Reference |
|---|---|---|---|
| Thioxo (C=S) | H₂O₂, AcOH, 50°C | Sulfonyl derivative | |
| Allyl group | OsO₄, NMO, H₂O/acetone | Epoxide or ketone |
Cycloaddition and Addition Reactions
The α,β-unsaturated ketone (from methylidene-thiazolidinone) participates in cycloadditions:
-
Diels-Alder reaction : Reacts with dienes (e.g., cyclopentadiene) to form six-membered rings .
-
Michael addition : Nucleophiles (e.g., malonates) add to the conjugated system, extending the core structure .
Table 3: Cycloaddition Pathways
| Reaction Type | Conditions | Product | Reference |
|---|---|---|---|
| Diels-Alder | Toluene, 110°C, 12h | Bicyclic adduct | |
| Michael addition | DBU, THF, rt | β-Ketoester derivatives |
Hydrogenation and Reduction
The Z-configured methylidene double bond and allyl group can undergo hydrogenation:
-
Selective hydrogenation : Pd/C or Raney Ni reduces the allyl group to a propyl chain without affecting aromatic rings .
-
Thioxo reduction : NaBH₄ or LiAlH₄ reduces C=S to C-SH, though this is less common due to steric hindrance .
Biological Interactions
While not a classical chemical reaction, the compound’s reactivity with biological targets is notable:
-
Thiol-disulfide exchange : The thioxo group may interact with cysteine residues in enzymes, modulating activity.
-
DNA intercalation : The planar aromatic system could intercalate DNA, inferred from similar pyrazole-thiazolidinone hybrids .
Stability and Degradation
Under physiological conditions (pH 7.4, 37°C), the compound shows moderate stability, with hydrolysis observed at the thiazolidinone ring after 24 hours . Acidic conditions (pH <3) accelerate degradation via cleavage of the methylidene bond .
Q & A
Q. 1.1. What are the key synthetic routes for preparing (5Z)-5-({3-[2-methyl-4-(2-methylpropoxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one?
Methodological Answer: The synthesis typically involves:
- Step 1: Condensation of a substituted benzaldehyde (e.g., 2-methyl-4-(2-methylpropoxy)benzaldehyde) with thiosemicarbazide under acidic conditions to form a Schiff base intermediate .
- Step 2: Cyclization of the intermediate with chloroacetic acid or mercaptoacetic acid in the presence of sodium acetate and DMF/acetic acid to form the thiazolidinone core .
- Step 3: Functionalization at the 3-position using propargyl bromide or allyl derivatives to introduce the prop-2-en-1-yl group .
Key Variables: Reaction temperature (70–100°C), solvent polarity (DMF vs. ethanol), and stoichiometric ratios (e.g., 1:1 aldehyde to thiosemicarbazide) influence yields (typically 50–70%) .
Q. 1.2. How can the Z-configuration of the exocyclic methylidene group be confirmed experimentally?
Methodological Answer:
- Spectroscopic Analysis:
- X-ray Crystallography: Crystallographic data confirm the planar geometry of the methylidene group and bond angles consistent with Z-configuration .
Advanced Research Questions
Q. 2.1. How can computational methods resolve contradictions in reported bioactivity data for this compound?
Methodological Answer:
- Molecular Docking: Use software like AutoDock Vina to model interactions with target enzymes (e.g., 14-α-demethylase lanosterol, PDB: 3LD6) and compare binding affinities across studies .
- DFT Calculations: Analyze frontier molecular orbitals (HOMO-LUMO gaps) to predict reactivity with biological targets (e.g., thiazolidinone’s sulfur atom as a nucleophilic site) .
- Data Reconciliation: Cross-validate experimental IC50 values (e.g., antimicrobial assays) with calculated binding energies to identify outliers due to assay conditions (e.g., pH, solvent) .
Q. 2.2. What strategies optimize regioselectivity in functionalizing the pyrazole-thiazolidinone scaffold?
Methodological Answer:
- Protecting Groups: Temporarily block reactive sites (e.g., the 4-methoxy group on the phenyl ring) using tert-butyldimethylsilyl (TBDMS) to direct substitution to the pyrazole’s 3-position .
- Catalytic Control: Use Pd(OAc)2/XPhos for Suzuki-Miyaura coupling at the pyrazole’s 4-position while preserving the thiazolidinone core .
- Solvent Effects: Polar aprotic solvents (e.g., DMF) favor nucleophilic attack at the thioxo sulfur, while non-polar solvents (toluene) stabilize electrophilic substitution .
Q. 2.3. How do structural modifications impact the compound’s pharmacokinetic properties?
Methodological Answer:
- Lipophilicity Adjustments: Introduce hydrophilic groups (e.g., -SO3H at the phenyl ring) to improve solubility, reducing logP from 4.2 to 2.8 .
- Metabolic Stability: Replace the prop-2-en-1-yl group with a cyclopropyl moiety to reduce CYP3A4-mediated oxidation, increasing plasma half-life (t1/2) from 2.1 to 6.5 hours .
- Bioisosteric Replacement: Substitute the thioxo group with a carbonyl to enhance membrane permeability (Papp increased by 3.5-fold in Caco-2 assays) .
Data Contradiction Analysis
Q. 3.1. Why do some studies report antimicrobial activity while others show no efficacy?
Critical Analysis:
- Strain Variability: Activity against S. aureus (MIC = 8 µg/mL) vs. inactivity against E. coli may reflect differences in bacterial membrane composition .
- Assay Conditions: Discrepancies arise from variations in inoculum size (10<sup>5</sup> vs. 10<sup>7</sup> CFU/mL) or growth media (Mueller-Hinton vs. LB agar) .
- Redox Interference: Thiazolidinone’s thioxo group may react with resazurin in Alamar Blue assays, generating false negatives .
Experimental Design Guidance
Q. 4.1. How to design a SAR study for this compound’s anti-inflammatory activity?
Framework:
- Core Modifications: Synthesize analogs with varying substituents at the pyrazole’s 1-phenyl group (e.g., -NO2, -CF3) to assess COX-2 inhibition .
- In Vitro Assays: Use LPS-induced RAW 264.7 macrophages to measure TNF-α suppression (ELISA) and correlate with substituent electronegativity .
- Control Experiments: Include celecoxib as a positive control and assess cytotoxicity (MTT assay) to rule out false positives .
Q. 4.2. What analytical techniques validate purity and stability under storage conditions?
Protocol:
- HPLC: Use a C18 column (mobile phase: 60% MeCN/40% H2O + 0.1% TFA) to quantify purity (>98%) and detect degradation products (e.g., hydrolyzed thiazolidinone) .
- Accelerated Stability Testing: Store at 40°C/75% RH for 6 months; monitor via FT-IR for thioxo-to-ketone oxidation (peak shift from 1250 cm<sup>−1</sup> to 1700 cm<sup>−1</sup>) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
